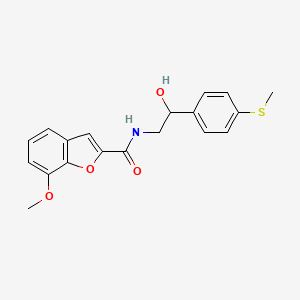

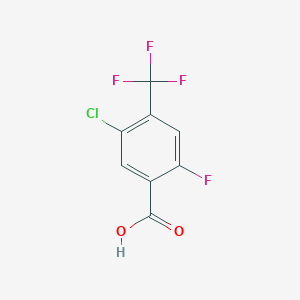

![molecular formula C20H18N4O4S B2964865 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895005-78-4](/img/structure/B2964865.png)

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a hybrid molecule that integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide . It has been studied for its potent anticonvulsant properties .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction yielding several hybrid compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an optimized coupling reaction . More detailed information about the chemical reactions involved in its synthesis might be available in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Synthesis of Enamino Ketones and Esters

This compound can be used in the synthesis of α-halogenated enamino ketones and esters. A study demonstrates a solvent-controlled two-step one-pot synthesis using terminal carbonyl alkynes, which could be a valuable method for producing various α-halogenated enamino compounds .

Peptide and Protein Labeling

The NHS ester present in the compound is reactive towards amines, making it suitable for labeling peptides and proteins. This application is crucial in bioconjugation chemistry, where it can be used to attach various molecules to peptides or proteins for research purposes .

DNA-Binding Studies

Compounds containing the 2,5-dioxopyrrolidin-1-yl moiety have been used in DNA-binding studies. For instance, Co(II) complexes of similar compounds have shown effective nuclease activity, which could be useful in understanding DNA interactions and designing therapeutic agents .

Antibody-Drug Conjugation (ADC)

The bifunctional nature of this compound makes it a candidate for use in antibody-drug conjugation. ADCs are a class of targeted therapy drugs that combine monoclonal antibodies with biologically active drugs .

Organic Synthesis Methodology

The compound’s structure allows for its use in developing new synthetic methodologies in organic chemistry. It can serve as a building block for creating complex molecules, which is fundamental in the synthesis of pharmaceuticals and other organic compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-28-14-5-2-6-15-19(14)22-20(29-15)24(11-13-4-3-9-21-10-13)18(27)12-23-16(25)7-8-17(23)26/h2-6,9-10H,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPNKPAZQJHHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)

![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)

![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)

![tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2964800.png)